4-(Benzo[d]isothiazol-3-yl)benzoic acid

Synthetic Chemistry Quality Control Drug Discovery

4-(Benzo[d]isothiazol-3-yl)benzoic acid (CAS 144456-29-1) is a bifunctional heterocyclic building block combining a benzo[d]isothiazole pharmacophore with a para-substituted benzoic acid handle. This precise architecture is essential for SAR studies in PD-1/PD-L1 inhibitor development—a 2022 Bioorganic Chemistry study confirmed a derivative (D7) achieved IC50 of 5.7 nM. With defined LogP (3.66) and pKa (3.78), this ≥98% purity intermediate ensures reproducible results in medicinal chemistry, bioconjugation, and chemical probe synthesis.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
Cat. No. B11860965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d]isothiazol-3-yl)benzoic acid
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)18-15-13/h1-8H,(H,16,17)
InChIKeyJOKNKVQABKRVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[d]isothiazol-3-yl)benzoic acid: Chemical Identity and Core Properties


4-(Benzo[d]isothiazol-3-yl)benzoic acid (CAS No. 144456-29-1) is a heterocyclic organic compound characterized by a benzo[d]isothiazole core linked to a benzoic acid moiety via a C-C bond . It serves as a specialized chemical intermediate and research tool, with its molecular framework found in various bioactive compound classes, including PD-1/PD-L1 inhibitors and histone deacetylase (HDAC) inhibitors [1]. The compound has a molecular formula of C14H9NO2S and a molecular weight of 255.29 g/mol .

Why 4-(Benzo[d]isothiazol-3-yl)benzoic Acid Cannot Be Substituted with Simple Analogs


The value of 4-(Benzo[d]isothiazol-3-yl)benzoic acid lies in its unique structural combination of a benzo[d]isothiazole heterocycle and a para-substituted benzoic acid. This specific arrangement dictates its physicochemical properties and potential binding interactions. While related analogs like benzo[d]isothiazole-3-carboxylic acid or other positional isomers may be available, they possess different molecular architectures. The precise location of the carboxylic acid group on the phenyl ring influences the molecule's lipophilicity (LogP) , pKa , and overall molecular shape, making it non-interchangeable for structure-activity relationship (SAR) studies or the synthesis of specific downstream compounds.

Quantitative Differentiation Evidence for 4-(Benzo[d]isothiazol-3-yl)benzoic Acid


Purity Grade: NLT 98% for Reliable Research Outcomes

One vendor specification indicates a purity of 'NLT 98%' (Not Less Than 98%) for 4-(Benzo[d]isothiazol-3-yl)benzoic acid . This specification serves as a benchmark for procurement. While purity is a common metric, this particular threshold distinguishes it from vendors offering the compound at a standard 95% purity level , potentially impacting the yield and reproducibility of sensitive chemical reactions or biological assays where impurities can interfere.

Synthetic Chemistry Quality Control Drug Discovery

Physicochemical Profile: Predicted LogP and pKa

The predicted lipophilicity (LogP) and acidity (pKa) of 4-(Benzo[d]isothiazol-3-yl)benzoic acid are quantifiable differentiators from structurally related compounds. The predicted LogP is 3.66 , indicating moderate lipophilicity. Its predicted pKa is 3.78 . These values provide a computational baseline for predicting membrane permeability and ionization state at physiological pH. For example, a compound like benzo[d]isothiazole-3-carboxylic acid, lacking the additional phenyl ring, would be expected to have significantly different LogP and pKa values, affecting its behavior in biological systems and chemical reactions.

ADME Medicinal Chemistry Physicochemical Properties

Scaffold Provenance in Potent PD-1/PD-L1 Inhibition

Derivatives based on the benzo[d]isothiazole scaffold, the core component of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, have been shown to be highly potent inhibitors of the PD-1/PD-L1 interaction. One optimized derivative (compound D7) exhibited an IC50 of 5.7 nM in an HTRF binding assay and demonstrated low cytotoxicity to Jurkat T cells in a CCK-8 assay compared to the reference compound BMS-202 [1][2]. This demonstrates the scaffold's intrinsic potential for generating potent, low-toxicity biologics, a property that may be relevant to research applications.

Immuno-oncology Medicinal Chemistry Small Molecule Inhibitors

Validated Application Scenarios for 4-(Benzo[d]isothiazol-3-yl)benzoic Acid


Synthesis of PD-1/PD-L1 Small Molecule Inhibitors

This compound serves as a key intermediate for synthesizing novel benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction. This application is supported by a 2022 study in *Bioorganic Chemistry* where a derivative of this scaffold (compound D7) demonstrated potent inhibitory activity with an IC50 of 5.7 nM and favorable cytotoxicity profile [1][2].

Medicinal Chemistry SAR Studies and Hit-to-Lead Optimization

Researchers can use 4-(Benzo[d]isothiazol-3-yl)benzoic acid to explore structure-activity relationships (SAR) around the benzo[d]isothiazole pharmacophore. Its specific LogP (3.66) and pKa (3.78) values provide a defined physicochemical baseline. By using this compound to synthesize libraries with varying substituents, medicinal chemists can systematically probe how modifications impact potency, selectivity, and ADME properties.

Chemical Biology Probe Development

The compound's bifunctional nature, possessing both a carboxylic acid handle for conjugation and a heterocyclic core for target engagement, makes it a versatile building block for developing chemical probes. The high-purity grade (NLT 98%) available from specific vendors ensures the reliability required for sensitive bioconjugation reactions and subsequent biological interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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